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molecular formula C16H23NO4 B8713034 Dibutyl 5-aminoisophthalate CAS No. 25351-79-5

Dibutyl 5-aminoisophthalate

Cat. No. B8713034
M. Wt: 293.36 g/mol
InChI Key: MUCGNJHSMUCASZ-UHFFFAOYSA-N
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Patent
US07244864B2

Procedure details

A mixture of 5-amino-1,3-benzenedicarboxylic acid (632 g, 3.49 mol), n-butyl alcohol (7.5 L) and p-toluenesulphonic acid (860 g, 4.52 mol) is loaded into a 10 L reaction vessel and heated to 97° C. under stirring under a reduced pressure of about 450 mBar removing the azeotrope n-butyl alcohol/water that forms. After 11 hours of heating the reaction mixture is concentrated to 2.4 L, cooled to 60° C. and neutralised by the addition of 5M NaOH (0.9 L). The mixture is further cooled to about 10° C. and diluted with water 3.4 L). After 15 hours at room temperature the solid is recovered by filtration, washed with water (2×1 L) and dried yielding the 5-amino-1,3-benzenedicarboxylic acid di-n-butyl ester (930 g, 3.17 mol, yield: 91%).
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
860 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[CH:7]=1.[C:14]1([CH3:24])[CH:19]=[CH:18]C(S(O)(=O)=O)=CC=1>C(O)CCC>[CH2:3]([O:12][C:11]([C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]([O:10][CH2:24][CH2:14][CH2:19][CH3:18])=[O:9])[CH:5]=1)=[O:13])[CH2:2][CH2:7][CH3:6]

Inputs

Step One
Name
Quantity
632 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(=O)O)C(=O)O
Name
Quantity
860 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
7.5 L
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
under stirring under a reduced pressure of about 450 mBar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is loaded into a 10 L reaction vessel
CUSTOM
Type
CUSTOM
Details
removing the azeotrope n-butyl alcohol/water that forms
TEMPERATURE
Type
TEMPERATURE
Details
After 11 hours of heating the reaction mixture
Duration
11 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to 2.4 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C.
ADDITION
Type
ADDITION
Details
neutralised by the addition of 5M NaOH (0.9 L)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is further cooled to about 10° C.
ADDITION
Type
ADDITION
Details
diluted with water 3.4 L)
FILTRATION
Type
FILTRATION
Details
After 15 hours at room temperature the solid is recovered by filtration
Duration
15 h
WASH
Type
WASH
Details
washed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.17 mol
AMOUNT: MASS 930 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 181.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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